molecular formula C21H27N3O2 B6058176 N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B6058176
M. Wt: 353.5 g/mol
InChI Key: SLOQHYPGCCNSKP-UHFFFAOYSA-N
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Description

N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1996 and has since been used in scientific research to study the role of the D4 receptor in various physiological and pathological processes.

Mechanism of Action

N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide acts as a selective antagonist of the D4 receptor, which is a subtype of the dopamine receptor. By blocking the binding of dopamine to the receptor, N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide prevents the activation of downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide depend on the specific process being studied. For example, in studies of drug addiction, N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to reduce the rewarding effects of drugs of abuse and to decrease drug-seeking behavior. In studies of schizophrenia, N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to improve cognitive function and reduce symptoms of psychosis. In studies of ADHD, N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been shown to improve attention and reduce hyperactivity.

Advantages and Limitations for Lab Experiments

One advantage of using N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide in lab experiments is its selectivity for the D4 receptor, which allows researchers to study the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation is that N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide may not fully recapitulate the effects of genetic or pharmacological manipulation of the D4 receptor in vivo.

Future Directions

There are several future directions for research involving N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. One area of interest is the role of the D4 receptor in the regulation of social behavior, as studies have suggested that this receptor subtype may be involved in the development of social deficits in various neuropsychiatric disorders. Another area of interest is the development of more selective and potent D4 receptor antagonists, which could have therapeutic potential in the treatment of various neuropsychiatric disorders.

Synthesis Methods

The synthesis of N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, including the condensation of 2-pyridinemethanol with 4-piperidone, followed by the reaction of the resulting intermediate with 4-chloro-3-nitrobenzoyl chloride. The final product is obtained through reduction and subsequent purification steps.

Scientific Research Applications

N-isopropyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been widely used in scientific research to study the role of the D4 receptor in various physiological and pathological processes. For example, it has been used to investigate the involvement of the D4 receptor in drug addiction, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-propan-2-yl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16(2)23-21(25)17-6-8-19(9-7-17)26-20-10-13-24(14-11-20)15-18-5-3-4-12-22-18/h3-9,12,16,20H,10-11,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOQHYPGCCNSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propan-2-yl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide

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